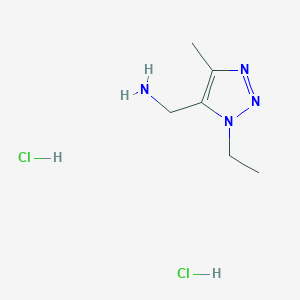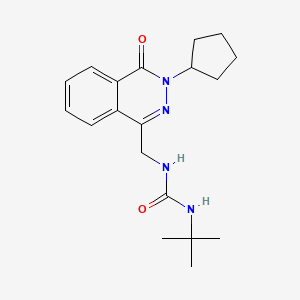
(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride, also known as EMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMT is a triazole-based compound that has been synthesized using a variety of methods.
科学的研究の応用
Neurokinin-1 Receptor Antagonism
Research has identified compounds with a similar structural moiety to (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride as effective neurokinin-1 (NK1) receptor antagonists. These compounds show promise in pre-clinical tests for clinical efficacy in emesis (nausea and vomiting) and depression, indicating their potential for treating these conditions (Harrison et al., 2001).
Antimicrobial Activities
New quinoline derivatives carrying a 1,2,3-triazole moiety, structurally related to this compound, have been synthesized and shown to possess moderate to very good antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Thomas et al., 2010).
Synthetic Chemistry and Material Science
The synthesis and characterization of novel compounds with similar structural features to this compound have been explored for various applications, including as intermediates in organic synthesis and potential materials for technological applications. For instance, N,N-dibenzyl derivatives have been synthesized, showcasing the versatility of 1,2,3-triazole derivatives in synthetic chemistry (Younas et al., 2014).
Environmental Chemistry
Research into the environmental fate and behavior of herbicides has included compounds with structural similarities to this compound. These studies aim to understand the mechanisms of herbicide transport and degradation in the environment, providing insight into the ecological impacts of such chemicals (Gish et al., 2011).
作用機序
Target of Action
Similar compounds, such as 1h-1,2,3-triazole analogs, have been found to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that related 1h-1,2,3-triazole analogs exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-ii enzyme .
Biochemical Pathways
The inhibition of carbonic anhydrase-ii by similar compounds can affect various physiological processes, including fluid secretion, respiration, and ph regulation .
Result of Action
The inhibition of carbonic anhydrase-ii by similar compounds can lead to a decrease in the rate of carbon dioxide conversion and proton production, potentially affecting various physiological processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
特性
IUPAC Name |
(3-ethyl-5-methyltriazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-10-6(4-7)5(2)8-9-10;;/h3-4,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENCYWQCOYTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)


![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)


![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)
